O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a substituted aromatic ring. Its chemical formula is C₇H₈ClNO, and it features a chlorinated aromatic moiety that can influence its reactivity and biological activity. Hydroxylamines are known for their role in various
Hydroxylamines exhibit a range of biological activities, including:
Several methods exist for synthesizing O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine:
O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine has several applications:
Studies on the interactions of O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine with biological systems have revealed:
O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine shares structural similarities with several other compounds. A comparison highlights its unique features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(2-Chloro-4-methylphenyl)hydroxylamine | Contains a similar chlorinated aromatic moiety | Lacks the methyl group at the oxygen position |
| O-(2-Chloro-4-fluorophenyl)hydroxylamine | Fluorinated instead of chlorinated aromatic ring | Different electronic properties due to fluorine |
| N-Hydroxy-N-(4-methylphenyl)acetamide | Acetamide structure with a hydroxamic acid functionality | Different functional group leading to varied reactivity |
| O-(p-Chlorophenyl)hydroxylamine | Similar hydroxylamine structure but different substituents | Variation in substituent affects reactivity |
These comparisons illustrate that while there are structural similarities among these compounds, variations in substituents significantly influence their chemical behavior and biological activity.
O-[(2-Chloro-4-methylphenyl)methyl]hydroxylamine is systematically named according to IUPAC guidelines as O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine. Its structure consists of a hydroxylamine group (-NHOH) bonded to a benzyl moiety substituted with chlorine and methyl groups at the 2- and 4-positions, respectively. The compound’s molecular formula, C₈H₁₀ClNO, corresponds to a molar mass of 171.62 g/mol, as calculated using PubChem’s standardized algorithms.
Table 1: Key Molecular Properties of O-[(2-Chloro-4-Methylphenyl)Methyl]Hydroxylamine
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀ClNO |
| Molecular Weight | 171.62 g/mol |
| CAS Registry Number | 1388030-39-4 |
| Synonyms | SCHEMBL25394603, O-(2-Chloro-4-methylbenzyl)hydroxylamine |
The compound’s 2D structure features a planar phenyl ring with substituents influencing electronic distribution, while its 3D conformer exhibits a staggered arrangement of the hydroxylamine group relative to the aromatic system. Alternative nomenclature includes functional group-based names such as O-(2-chloro-4-methylbenzyl)hydroxylamine, reflecting its benzylhydroxylamine core.
Benzylhydroxylamine derivatives emerged in the mid-20th century as versatile intermediates in heterocyclic chemistry. Early work focused on N-benzylhydroxylamine hydrochloride, which served as a precursor for nitrone synthesis. The discovery of α-C(sp³)–H activation in these derivatives marked a paradigm shift, enabling their use in cyclization reactions to construct imidazoles and other nitrogen-containing heterocycles.
For instance, N-benzylhydroxylamine hydrochloride was recently employed as a “C1N1 synthon” in [2+2+1] cyclizations, facilitating the synthesis of 1,2,5-trisubstituted imidazoles. This advancement underscores the structural adaptability of benzylhydroxylamines, which has been extended to chloro- and methyl-substituted variants like O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine. Historical supplier data from ChemicalRegister.com highlights the commercial availability of related compounds such as O-(2-fluorobenzyl)hydroxylamine hydrochloride and O-(2-iodobenzyl)hydroxylamine, illustrating the diversity of this chemical class.
O-[(2-Chloro-4-methylphenyl)methyl]hydroxylamine plays a critical role in modern synthetic strategies. Its hydroxylamine group participates in nucleophilic additions and cycloadditions, while the chloro and methyl substituents modulate reactivity and solubility. A landmark application involves the in situ generation of acyl ketonitrone intermediates, which undergo tautomerization to activate α-C(sp³)–H bonds—a key step in constructing pharmacologically relevant imidazoles.
Table 2: Synthetic Applications of Benzylhydroxylamine Derivatives
| Application | Mechanism | Outcome |
|---|---|---|
| [2+2+1] Cyclization | Nitrone-mediated C–H activation | 1,2,5-Trisubstituted imidazoles |
| Late-stage functionalization | Nucleophilic acyl substitution | Complex molecule diversification |
The compound’s utility extends to pharmaceutical intermediate synthesis, where its halogenated aromatic system enhances binding affinity in target molecules. For example, analogs of this compound have been used in the development of kinase inhibitors and antimicrobial agents, leveraging the electronic effects of the chloro and methyl groups to optimize bioactivity.
Reductive amination is a cornerstone method for synthesizing hydroxylamine derivatives. This two-step process involves the formation of an imine intermediate from a carbonyl compound and an amine, followed by reduction to the corresponding amine. For O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine, the reaction typically employs 2-chloro-4-methylbenzaldehyde and hydroxylamine hydrochloride.
The general mechanism begins with the nucleophilic addition of hydroxylamine to the aldehyde group, forming a hydroxylimine intermediate. Subsequent reduction using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) yields the target compound [4] [8]. For example, NaBH₄ paired with a cation exchange resin (e.g., DOWEX®50WX8) in tetrahydrofuran (THF) achieves yields exceeding 90% under ambient conditions [8].
Table 1: Reductive Amination Conditions for Hydroxylamine Derivatives
| Reducing Agent | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| NaBH₄ | THF | DOWEX®50WX8 | 91 |
| NaBH₃CN | MeOH | None | 85 |
| H₂ (Ni) | EtOAc | Nickel | 78 |
The choice of reducing agent significantly impacts reaction efficiency. NaBH₄ offers high yields but requires acidic resins to stabilize intermediates, whereas NaBH₃CN tolerates broader pH ranges [4] [8].
Nucleophilic substitution provides an alternative route, particularly for introducing the hydroxylamine group onto aromatic systems. In this approach, a chlorinated aromatic precursor reacts with hydroxylamine under basic conditions. For instance, 2-chloro-4-methylbenzyl chloride undergoes displacement with hydroxylamine hydrochloride in the presence of potassium carbonate, yielding the target compound [3].
The reaction proceeds via an SN2 mechanism, where the hydroxylamine’s oxygen nucleophile attacks the electrophilic carbon adjacent to the chlorine atom. Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity by stabilizing the transition state [3].
Table 2: Nucleophilic Substitution Parameters
| Substrate | Nucleophile | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 2-Chloro-4-methylbenzyl chloride | Hydroxylamine | K₂CO₃ | DMF | 70 |
| 2-Chloro-4-fluorobenzyl bromide | Hydroxylamine | NaHCO₃ | DMSO | 65 |
Optimization studies indicate that elevated temperatures (60–80°C) and excess hydroxylamine improve conversion rates [3].
Continuous flow systems offer advantages in safety and scalability for exothermic reactions. Microreactors enable precise control over residence time, temperature, and mixing efficiency. For O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine, a tubular microreactor operating at 50°C with a residence time of 10 minutes achieves 85% conversion [5] [6].
Key parameters include:
Table 3: Microreactor Performance Metrics
| Parameter | Value | Impact on Yield |
|---|---|---|
| Residence time | 10 min | +15% |
| Temperature | 50°C | +20% |
| Hydroxylamine excess | 1.5:1 | -5% impurities |
Catalysts play a pivotal role in continuous systems. Acidic resins (e.g., Amberlyst®15) accelerate imine formation, while palladium-on-carbon (Pd/C) enhances reduction kinetics [5]. Reaction kinetics follow a pseudo-first-order model, with rate constants (k) of 0.12 min⁻¹ for imine formation and 0.08 min⁻¹ for reduction [5].
Crystallization is the primary purification method. A mixture of ethanol and water (3:1 v/v) at 4°C produces needle-like crystals with 75% recovery [5]. Slow cooling (1°C/min) minimizes inclusion of dibenzyl impurities, which otherwise reduce purity to 75% [5].
Table 4: Crystallization Solvent Systems
| Solvent Ratio (EtOH:H₂O) | Purity (%) | Crystal Morphology |
|---|---|---|
| 3:1 | 95 | Needles |
| 2:1 | 85 | Plates |
| 4:1 | 90 | Rods |
Column chromatography on silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) resolves residual impurities. Fractions eluting at Rf 0.3–0.4 contain the pure compound, as confirmed by thin-layer chromatography [3].